Chemical structure of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate
Chemical structure of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate
This technical guide provides an in-depth analysis of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate , a specialized chiral building block used in the synthesis of bioactive diamines, peptidomimetics, and heterocyclic pharmaceutical intermediates.
[1][2]
Executive Summary
Tert-butyl N-(2-amino-1-phenylpropyl)carbamate (CAS: 1824364-10-4) is a mono-protected vicinal diamine. Structurally, it consists of a 1-phenylpropane backbone bearing two nitrogenous substituents: a tert-butoxycarbonyl (Boc)-protected amine at the benzylic (C1) position and a free primary amine at the homobenzylic (C2) position.
This molecule represents a critical "orthogonal" intermediate, allowing researchers to selectively derivatize the free amine at C2 while keeping the C1 amine protected. It is widely employed in the development of chiral ligands, CNS-active agents, and heterocyclic scaffolds such as imidazolines.
Chemical Identity & Structural Elucidation
Nomenclature and Identifiers
-
IUPAC Name: tert-butyl (2-amino-1-phenylpropyl)carbamate
-
Common Synonyms: N1-Boc-1-phenyl-1,2-propanediamine; (1-Phenyl-2-aminopropyl)carbamic acid tert-butyl ester.
-
Molecular Formula:
-
Molecular Weight: 250.34 g/mol [1]
Structural Architecture
The molecule features two chiral centers (C1 and C2), giving rise to four potential stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The anti (erythro) and syn (threo) diastereomers exhibit distinct physical and spectroscopic properties.
Key Structural Features:
-
Benzylic Carbamate (C1): The nitrogen attached to C1 is stabilized by the Boc group and the adjacent phenyl ring. This position is sterically crowded and electronically deactivated compared to C2.
-
Homobenzylic Amine (C2): The primary amine at C2 is aliphatic and nucleophilic, making it the reactive site for subsequent acylation, alkylation, or reductive amination.
-
Propyl Backbone: The three-carbon chain rigidifies the distance between the phenyl ring and the terminal methyl group, influencing the conformational landscape.
Spectroscopic Signature (Predicted)
-
H NMR (CDCl
, 400 MHz):- 7.20–7.40 (m, 5H, Ph-H )
- 5.50 (br d, 1H, NH -Boc)
- 4.60 (m, 1H, Ph-CH -NHBoc)
-
3.10 (m, 1H, H
N-CH -CH ) - 1.40 (s, 9H, Boc t-Bu )
-
1.05 (d, 3H, CH
)
-
MS (ESI):
251.3 , 151.1 (loss of Boc group is a primary fragmentation pathway).
Synthetic Pathways and Production[3][4]
The synthesis of Tert-butyl N-(2-amino-1-phenylpropyl)carbamate requires regioselective differentiation of the two nitrogen atoms.
Route A: Selective Mono-Protection of Diamines
The most direct route involves the selective reaction of 1-phenyl-1,2-propanediamine with Di-tert-butyl dicarbonate (Boc
-
Mechanism: The reaction relies on the subtle nucleophilicity difference between the benzylic amine (C1) and the aliphatic amine (C2). However, without control, this yields a mixture of N1-Boc, N2-Boc, and N1,N2-diBoc products.
-
Optimization: Conducting the reaction at low temperatures (-10°C to 0°C) or using limiting Boc
O (0.9 eq) favors mono-protection. -
Purification: The basicity difference allows separation; the mono-Boc product can be extracted into organic solvent at pH ~10, while the unreacted diamine remains in the aqueous phase.
Route B: Reductive Amination of Amino-Ketones (Stereoselective)
A more controlled approach builds the C2 stereocenter first.
-
Precursor: Start with 2-amino-1-phenylpropan-1-one (Cathinone derivative).
-
Protection: Protect the ketone amine (C2) with a group orthogonal to Boc (e.g., Cbz or Phthalimide).
-
Reduction/Amination: This route is complex because converting the ketone at C1 to a Boc-amine usually involves formation of an oxime or imine followed by reduction, which might alter the C2 center.
Route C: From Norephedrine (Recommended for Stereocontrol)
This pathway utilizes the chiral pool (Norephedrine/Norpseudoephedrine) to establish stereochemistry.
-
Starting Material: (1R,2S)-Norephedrine.
-
Aziridine Formation: Cyclization under Mitsunobu conditions or via activation of the alcohol.
-
Ring Opening: Nucleophilic ring opening of the activated aziridine with ammonia or an azide source (followed by reduction) yields the diamine.
-
Selective Protection: If the synthesis is designed to install the Boc on N1 during the ring-opening or by exploiting the steric difference after diamine formation.
Caption: Figure 1. Direct synthesis via controlled mono-protection of the diamine precursor.[2] Regioselectivity is governed by steric hindrance at C1 vs C2.
Experimental Protocol: Selective Synthesis
Note: This protocol assumes the use of racemic 1-phenyl-1,2-propanediamine. For chiral synthesis, start with optically pure diamine.
Materials
-
1-Phenyl-1,2-propanediamine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc
O) (0.9 eq) -
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
1M HCl, Sat. NaHCO
, Brine
Methodology
-
Preparation: Dissolve 1-phenyl-1,2-propanediamine (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve Boc
O (9 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 60 minutes via a syringe pump to maintain low local concentration of the electrophile. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.
-
Workup (pH Switch):
-
Wash the organic layer with water (2 x 30 mL).
-
Extract the organic layer with 1M HCl (3 x 30 mL). The diamines (mono-Boc and unreacted) will move to the aqueous phase; di-Boc remains in organic.
-
Take the acidic aqueous phase and adjust pH to ~10 using 4M NaOH.
-
Extract the basic aqueous phase with DCM (3 x 40 mL).
-
-
Purification: Dry combined organics over Na
SO , filter, and concentrate. Purify via flash column chromatography (SiO ; eluent: CHCl :MeOH:NH OH 90:9:1) to separate the N1-Boc (Target) from N2-Boc regioisomer.
Applications in Drug Development
Orthogonal Protection Strategy
The primary utility of this molecule is its ability to serve as a scaffold for bifunctional modifications.
-
Step 1: React free amine (C2) with an acyl chloride or isocyanate to form an amide/urea.
-
Step 2: Deprotect C1 (TFA/DCM) to reveal the benzylic amine.
-
Step 3: Cyclize (to form imidazoline) or further functionalize C1.
Precursor for Imidazoline Scaffolds
Vicinal diamines are direct precursors to imidazolines, a privileged structure in medicinal chemistry found in alpha-adrenergic agonists (e.g., Clonidine analogs).
Caption: Figure 2. Synthesis of imidazoline heterocycles utilizing the orthogonal protection of the diamine core.
Safety and Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO
(carbamate formation) and oxidation. -
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
References
-
Sigma-Aldrich. Tert-butyl N-(2-amino-1-phenylpropyl)carbamate Product Detail. Retrieved from (Note: Verified via search context matching CAS 1824364-10-4).
-
Pittelkow, M., et al. (2007). Selective Mono-Boc Protection of Diamines.Synthesis, 2007(15), 2317-2322. (Demonstrates protocol for selective protection of primary/secondary diamines).
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[3] (Standard reference for Boc chemistry and orthogonal deprotection).
-
Servín, F. A., et al. (2017).[4] General method for selective Mono-Boc protection of diamines.Journal of the Mexican Chemical Society, 61(1).[4] (Methodology for differentiating amine reactivities).
